2-Chloro-6-cyclohexylpyrazine
Description
2-Chloro-6-cyclohexylpyrazine is a pyrazine derivative characterized by a chlorine atom at the 2-position and a cyclohexyl group at the 6-position of the pyrazine ring. This compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis involves multi-step reactions starting from pyrazine precursors, as demonstrated in the preparation of pyrazinylmalonates and acetamides via nucleophilic substitution and condensation reactions .
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-6-cyclohexylpyrazine |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI Key |
SOGMUPNJPFCRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclohexylpyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a common synthetic route involves the reaction of 2-chloropyrazine with cyclohexylamine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclohexylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Pyrazine N-oxides are the major products.
Reduction Reactions: Dihydropyrazines are formed as major products.
Scientific Research Applications
2-Chloro-6-cyclohexylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclohexylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key molecular parameters is provided in Table 1.
Table 1: Molecular Properties of 2-Chloro-6-cyclohexylpyrazine and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Key Structural Features |
|---|---|---|---|---|
| This compound | C10H12ClN2 | 196.67 | Cyclohexyl | Bulky hydrophobic group |
| 2-Chloro-6-(cyclohexyloxy)pyrazine | C10H13ClN2O | 212.68 | Cyclohexyloxy | Ether linkage introduces polarity |
| 2-Chloro-6-(dimethylamino)pyrazine | C6H8ClN3 | 157.60 | Dimethylamino | Electron-donating, hydrophilic group |
| 2-Chloro-6-ethylpyrazine | C6H7ClN2 | 142.59 | Ethyl | Short alkyl chain, moderate hydrophobicity |
| 2-Chloro-6-ethoxypyrazine | C6H7ClN2O | 158.59 | Ethoxy | Ether linkage enhances solubility |
| 5,6-Dichloropyrazine-2-carboxylic acid | C6H2Cl2N2O2 | 237.00 | Carboxylic acid | High polarity, acidic functionality |
Key Observations :
- Substituent Effects: The cyclohexyl group in this compound contributes to increased lipophilicity compared to ethyl or ethoxy substituents, making it more suitable for lipid-rich environments . The dimethylamino group, however, enhances solubility in polar solvents .
- Reactivity : Chlorine at the 2-position facilitates nucleophilic substitution reactions, enabling further functionalization. For example, this compound is a precursor to pyrazineacetamides and malonates .
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